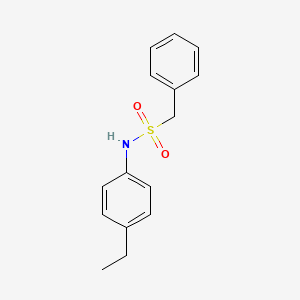

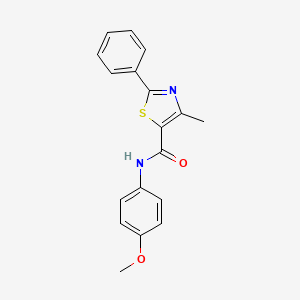

![molecular formula C11H12N4O2S B5531955 ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5531955.png)

ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a compound that falls within the category of heterocyclic chemistry, specifically involving triazole and pyridine derivatives. These compounds are notable for their role as ligands in the formation of coordination polymers due to their ability to bind with transition metal ions. This compound, along with its isomers, has been synthesized and utilized to react with transition-metal ions, leading to the formation of novel coordination polymers with distinct structures and properties (Hu et al., 2016).

Synthesis Analysis

The synthesis of such compounds typically involves solvothermal conditions, where they act as multi-dentate ligands to react with transition metals. A study showcases the synthesis of isomeric compounds leading to the formation of tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers (Hu et al., 2016). These results demonstrate the compound's utility in creating complex structures with potential applications in materials science and catalysis.

Molecular Structure Analysis

The molecular structure of such compounds often reveals a planar triazoline ring, contributing to their reactivity and ability to form coordination polymers. The structure is further stabilized in the crystal form through various intermolecular interactions, highlighting the compound's potential for forming stable complexes with metals (Karczmarzyk et al., 2012).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, forming coordination polymers with transition metals. The chemical properties are influenced by the ligand's structure and the metal ions involved, leading to diverse outcomes in terms of polymer formation and characteristics. The competition between metal-ion complexation and ligand decomposition is a crucial factor determining the final structure of the coordination polymers (Hu et al., 2016).

Physical Properties Analysis

The physical properties of this compound derivatives and their coordination polymers can vary significantly depending on the metal ions used and the resulting polymer structure. These properties are crucial for their potential application in materials science, catalysis, and other fields.

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of these compounds, are influenced by their molecular structure. The presence of the triazole and pyridine rings contributes to their ability to act as ligands and form stable coordination polymers with various metal ions. Their reactivity towards different chemical reagents can lead to a wide range of heterocyclic compounds with potential applications in various fields.

For further in-depth analysis and research, the following references provide detailed information on the synthesis, molecular structure, chemical reactions, properties, and applications of this compound and related compounds:

- (Hu et al., 2016) - Tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers derived from a pair of isomeric 1,2,4-triazole ligands.

- (Karczmarzyk et al., 2012) - Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate: Structure and properties.

将来の方向性

The future research directions could involve studying the pharmacological effects of “ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate”, given the known activities of structurally similar compounds . Further studies could also focus on the synthesis of new derivatives and their potential applications.

特性

IUPAC Name |

ethyl 2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-2-17-9(16)7-18-11-13-10(14-15-11)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINJJQLXMHRWGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NNC(=N1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5531882.png)

![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531884.png)

![2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5531889.png)

![2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5531890.png)

![N-(4-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5531896.png)

![N-(2-methoxyethyl)-3-{[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5531911.png)

![N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5531927.png)

![2-methyl-N-[2-(methylthio)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5531950.png)

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5531970.png)